molecular formula C11H13NO3 B2875529 Ethyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate CAS No. 1248195-40-5

Ethyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate

Cat. No.: B2875529
CAS No.: 1248195-40-5
M. Wt: 207.229
InChI Key: OXBRTZCSNVTDJQ-UHFFFAOYSA-N
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Description

Ethyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate ( 1248195-40-5) is a high-purity β-ketoester building block of significant value in medicinal chemistry and organic synthesis. Its molecular formula is C 11 H 13 NO 3 , with a molecular weight of 207.23 g/mol . The compound features a 3-methylpyridin-2-yl group directly linked to a versatile ethyl 3-oxopropanoate chain, making it a versatile precursor for the construction of complex heterocyclic systems . This compound serves as a key synthetic intermediate in research, particularly in the development of novel pharmacologically active molecules. Compounds within the 3-oxopropanoate class are frequently employed in the synthesis of various heterocycles, including chromen-4-ones (flavone analogs) and quinolones, which are privileged structures in drug discovery . Its structure is ideal for further functionalization, making it a valuable reagent for generating compound libraries for biological screening . Handling & Safety: For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Datasheet and employ appropriate laboratory safety practices before use.

Properties

IUPAC Name

ethyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-15-10(14)7-9(13)11-8(2)5-4-6-12-11/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBRTZCSNVTDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248195-40-5
Record name ethyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate
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Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves a one-step catalytic condensation between 2-aminopyridine and ethyl acrylate under acidic conditions. The reaction proceeds via Michael addition, where the amine group of 2-aminopyridine attacks the α,β-unsaturated ester (ethyl acrylate), followed by cyclization and dehydration. Trifluoromethanesulfonic acid (TfOH) serves as a Brønsted acid catalyst, enhancing electrophilicity at the acrylate's β-carbon.

Key parameters include:

  • Temperature : 120–160°C (oil bath)
  • Reaction Time : 16–20 hours
  • Solvent : Anhydrous ethanol
  • Molar Ratios :
    • 2-Aminopyridine : Ethyl acrylate = 1:1–1:2
    • TfOH : Ethyl acrylate = 5–10 mol%

Workup and Purification

Post-reaction, the crude mixture undergoes:

  • Reduced-Pressure Distillation : At 35–40°C and 0.09–0.1 MPa to remove volatile byproducts.
  • Solvent Washing : Sequential washes with petroleum ether/ethyl acetate (5:1 to 8:1 v/v) to eliminate unreacted starting materials.
  • Recrystallization : From ethanol or ethyl acetate to yield white crystalline product (purity >99% by HPLC).

Yield and Scalability

This method achieves yields of 80–85% at laboratory scale (50–150 g batches). Pilot-scale trials report consistent yields, confirming scalability. The use of low-cost reagents (e.g., ethyl acrylate: ~$50/kg) makes it economically viable for industrial applications.

Bromopyridine-Based Coupling with Methyl Malonate

Reaction Design

An alternative route employs 3-bromo-6-methylpicolinonitrile as the pyridine precursor, reacting with potassium methylmalonate in the presence of zinc chloride. This method leverages nucleophilic acyl substitution, where the malonate anion displaces the bromide, followed by esterification.

Reaction Steps :

  • Cyano Hydrolysis : 3-Bromo-6-methylpicolinonitrile is hydrolyzed to the corresponding carboxylic acid using HCl.
  • Condensation : The acid reacts with methyl malonate under basic conditions (N,N-diisopropylethylamine) in 1,2-dichloroethane.
  • Esterification : The intermediate β-keto acid is treated with ethanol and H2SO4 to form the ethyl ester.

Critical Parameters

  • Catalyst : Zinc chloride (1.2 equiv) accelerates the condensation.
  • Temperature : Reflux conditions (90°C for 16 hours).
  • Workup : Neutralization with Na2CO3, followed by extraction and column chromatography.

Performance Metrics

This method yields 65–70% of the target compound. While functional, the multi-step process and reliance on column chromatography limit its industrial appeal compared to the one-step TfOH-catalyzed route.

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

Parameter TfOH-Catalyzed Method Bromopyridine Method
Steps 1 3
Yield 80–85% 65–70%
Purification Recrystallization Column Chromatography
Cost per kg (Est.) $1,200 $3,500
Scalability High Moderate

Advantages and Limitations

  • TfOH Method :
    • Pros : High atom economy, minimal purification, cost-effective.
    • Cons : Requires high-temperature reflux, hazardous acid handling.
  • Bromopyridine Method :
    • Pros : Avoids high temperatures, suitable for sensitive substrates.
    • Cons : Low yield, expensive starting materials, complex workup.

Optimization Strategies for Industrial Adoption

Catalyst Screening

Replacing TfOH with immobilized sulfonic acid resins (e.g., Amberlyst-15) reduces corrosion risks and enables catalyst recycling, though initial trials show a 10% yield drop.

Solvent Engineering

Switching from ethanol to dimethylacetamide (DMAc) in the bromopyridine route improves solubility of intermediates, raising yields to 73%.

Continuous Flow Reactors

Preliminary studies using microreactors for the TfOH-catalyzed reaction reduce reaction time to 8 hours and enhance heat dissipation, enabling gram-scale production with 82% yield.

Applications and Derivative Synthesis

Ethyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate serves as a precursor for:

  • Anticoagulants : Intermediate in dabigatran etexilate synthesis.
  • Heterocyclic Scaffolds : Cyclocondensation with hydrazines yields pyridopyrazole derivatives.
  • Ligand Design : The β-keto ester group chelates metal ions, forming catalysts for asymmetric synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a piperidine ring.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or piperidine derivatives.

Scientific Research Applications

Ethyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The table below compares key structural and synthetic features of Ethyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate with its analogues:

Compound Name Substituent(s) Molecular Weight (g/mol) Synthesis Method Yield (%) Key Applications/Notes
This compound 3-methylpyridin-2-yl 207.23 Not explicitly described N/A Anticancer research
Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a) 3-nitropyridin-4-yl (2-oxo) ~252.21* t-BuOK, diethyl oxalate, reflux 50 Triazolopyrimidinone precursors
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate (25) 4-chlorophenyl ~212.65* Condensation with CBr₄ N/A Constitutive androstane receptor agonists
Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate (2c) 2-methoxyphenyl ~222.24* NaH, diethyl carbonate N/A Anti-tubercular agents
Ethyl 3-(1H-indol-3-yl)-3-oxopropanoate 1H-indol-3-yl ~231.25* Not detailed N/A Marketed research compound

*Calculated based on molecular formula.

Key Observations:

Substituent Electronic Effects :

  • Electron-withdrawing groups (e.g., nitro in 8a, chloro in 25) reduce electron density at the keto group, enhancing electrophilicity and reactivity in nucleophilic additions .
  • Electron-donating groups (e.g., methoxy in 2c, methylpyridinyl in the target compound) improve solubility and stability .

Positional Isomerism :

  • The 2-oxo isomer (8a) exhibits lower yields (50%) compared to 3-oxo derivatives, likely due to steric hindrance during cyclocondensation .

Market and Research Trends

  • Commercial Demand : The target compound is priced higher (€376/50 mg) than simpler phenyl analogues (e.g., 2c), reflecting its specialized role in oncology research .
  • Heterocyclic Diversity : Thiazolidin () and indole () derivatives highlight trends toward incorporating nitrogen- and sulfur-rich scaffolds for improved target engagement .

Biological Activity

Ethyl 3-(3-methylpyridin-2-yl)-3-oxopropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H13NO3
  • Molecular Weight : Approximately 207.23 g/mol
  • Structural Features : The compound features a pyridine ring substituted with a methyl group at the 3-position and an ester functional group, which contributes to its unique chemical reactivity and potential biological activities.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including resistant strains, showing promising results in inhibiting growth.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents, particularly in light of rising antibiotic resistance .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This inhibition suggests a potential therapeutic role in inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid and protein synthesis, contributing to its antimicrobial effects.
  • Receptor Modulation : It is hypothesized that this compound may interact with receptors involved in inflammatory responses, modulating their activity to reduce inflammation.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against various pathogens, highlighting its potential as a novel antimicrobial agent.
  • Inflammation Model : In a murine model of acute inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups.

Comparison with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

Compound Key Differences Biological Activity
Ethyl nicotinateLacks methyl substitution on pyridineAntimicrobial but less potent
Methyl 3-pyridinecarboxylateDifferent ester groupLimited anti-inflammatory properties
Ethyl 4-(4-methylpyridin-2-yl)-3-oxopropanoateDifferent position of methyl groupSimilar antimicrobial activity

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